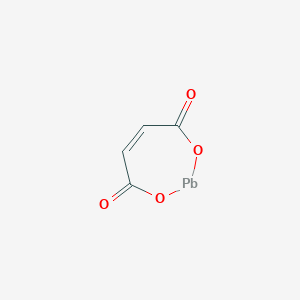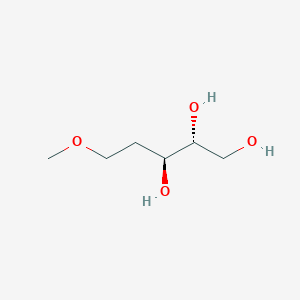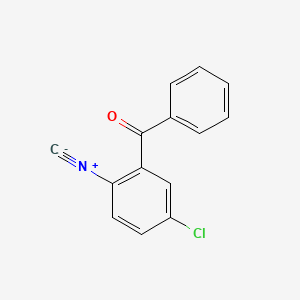![molecular formula C21H22I2N2O4S B13811662 2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a carbamothioylamino group, and two iodine atoms attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hexoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiourea to produce the carbamothioylamino derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine or other reduced forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atoms.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl N-[(4-hexoxybenzoyl)carbamothioylamino]carbamate: This compound shares a similar structure but with a carbamate group instead of a benzoic acid core.
2,4-Dihydroxybenzoic acid: Another benzoic acid derivative with different substituents, used in various chemical and biological studies.
Uniqueness
2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the presence of both iodine atoms and the carbamothioylamino group, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for targeted research and applications.
特性
分子式 |
C21H22I2N2O4S |
|---|---|
分子量 |
652.3 g/mol |
IUPAC名 |
2-[(4-hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C21H22I2N2O4S/c1-2-3-4-5-10-29-15-8-6-13(7-9-15)19(26)25-21(30)24-18-16(20(27)28)11-14(22)12-17(18)23/h6-9,11-12H,2-5,10H2,1H3,(H,27,28)(H2,24,25,26,30) |
InChIキー |
DAYIUYVQTQNHFS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


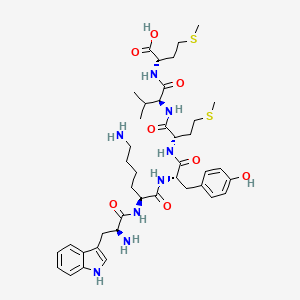
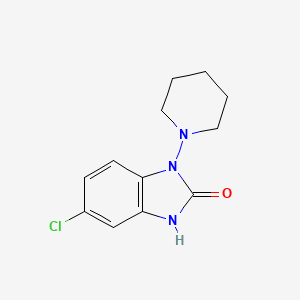

![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
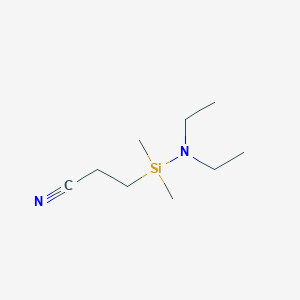

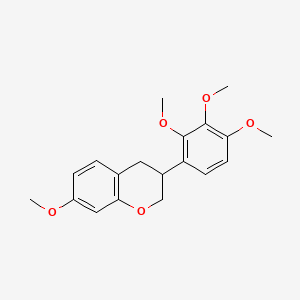

![N-Butanol,[1-14C]](/img/structure/B13811629.png)
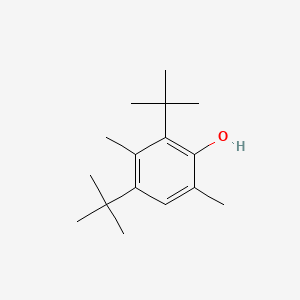
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
